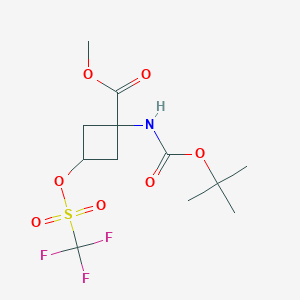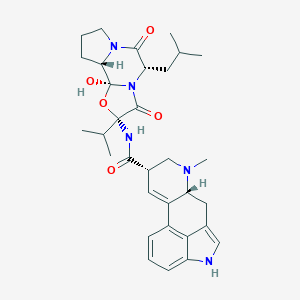
3-(Pyrrolidin-3-yl)pyridine
Übersicht
Beschreibung
3-(Pyrrolidin-3-yl)pyridine is a compound that features a pyrrolidine ring attached to a pyridine moiety. The pyrrolidine ring is a five-membered lactam (a cyclic amide), which is a common structural motif in many natural products and pharmaceuticals. The pyridine ring is a basic heteroaromatic ring, often found in compounds with various biological activities. The combination of these two rings in 3-(Pyrrolidin-3-yl)pyridine suggests potential for diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through several methods. One approach is the Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which yields pyrrolidines with high diastereoselectivity . Another method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the construction of pyrrolidines bearing various stereochemical patterns . These methods highlight the synthetic versatility of pyrrolidine derivatives and could potentially be applied or adapted for the synthesis of 3-(Pyrrolidin-3-yl)pyridine.
Molecular Structure Analysis
The molecular structure of pyrrolidine and pyridine derivatives can be complex, with potential for various stereoisomers. For instance, the synthesis of pyrrolidines often results in the formation of cis and trans diastereomers, depending on the substituents and the synthetic route . The presence of substituents can also influence the overall molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding, which can affect the compound's physical properties and reactivity .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a wide range of chemical reactions. The presence of an amine can facilitate the formation of azomethine ylides, which can undergo 1,3-dipolar cycloadditions to form various pyrrolidine structures with high enantioselectivity . Additionally, the reactivity of the pyrrolidine ring can be harnessed for the synthesis of conducting polymers, as demonstrated by the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes . The versatility in chemical reactions of pyrrolidine derivatives suggests that 3-(Pyrrolidin-3-yl)pyridine could also be a versatile intermediate for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and pyridine derivatives are influenced by their molecular structure. For example, the introduction of bulky substituents can lead to the formation of sterically hindered complexes with unique properties, such as high-spin states and potential spin-state transitions . The stability of these compounds can be affected by their oxidation potentials, which are important for their applications in conducting materials . The intermolecular interactions, such as hydrogen bonding, also play a crucial role in determining the physical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Pyrrolidine Derivatives in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold is prized for its ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through "pseudorotation". Bioactive molecules with the pyrrolidine ring, including derivatives like pyrrolizines and prolinol, exhibit selective target activity. This review highlights the influence of steric factors on biological activity, structure-activity relationships, and the significance of stereogenicity in drug design (Li Petri et al., 2021).
Pyridine Derivatives in Medicinal Applications
Pyridine and its derivatives are pivotal in various fields, including medicine. This review covers the medicinal and non-medicinal uses of numerous pyridine derivatives, highlighting their broad spectrum of biological activities. Pyridine derivatives are vital for modern medicinal applications, showcasing their importance in the development of new therapeutic agents (Altaf et al., 2015).
Pyridine-Based Agrochemicals Discovery
Pyridine-based compounds are critical as agrochemicals, serving as fungicides, insecticides, and herbicides. This review explores the discovery of pyridine-based agrochemicals through Intermediate Derivatization Methods, demonstrating the efficiency of discovering novel lead compounds in the agrochemical field. It aims to inspire researchers in both agrochemical and pharmaceutical discovery processes (Guan et al., 2016).
Antiviral Activities of Pyridine Derivatives
Pyridine derivatives exhibit significant antiviral activities against a wide range of viruses, including HIV, HCV, HBV, RSV, and CMV. This review classifies pyridine derivatives into two categories: pyridine-containing heterocycles and pyridine fused rings, from 2000 to 2020. It discusses the structure-activity relationship and action mechanisms of these derivatives, underscoring their potential as promising antiviral agents (Alizadeh & Ebrahimzadeh, 2021).
Pyridine Derivatives as Anticancer Agents
This review focuses on the recent advancements in pyridine-based heterocycles as potent anticancer agents from 2017 to 2021. Pyridine derivatives, known for their diverse pharmacological properties, have been explored for novel therapeutic agents against various kinds of cancer. The review compares the performance of pyridine derivatives with standard drugs against different cancer cell lines, supporting new designs for active and less toxic chemotherapeutic agents (Alrooqi et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, such as 3-(pyrrolidin-3-yl)pyridine, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have shown nanomolar activity against CK1γ and CK1ε , suggesting that these kinases could be potential targets.
Mode of Action
The pyrrolidine ring’s stereogenicity can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound’s interaction with its targets and any resulting changes could be influenced by the spatial orientation of substituents on the pyrrolidine ring.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have shown various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of compounds with a pyrrolidine ring can be influenced by steric factors .
Eigenschaften
IUPAC Name |
3-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZDYUPZUHCHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933903 | |
| Record name | 3-(Pyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-3-yl)pyridine | |
CAS RN |
150281-46-2 | |
| Record name | 3-(Pyrrolidin-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyrrolidin-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)







